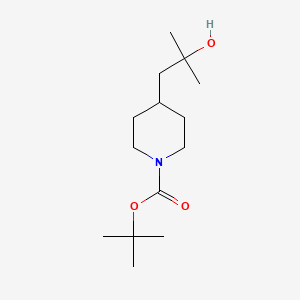

Tert-butyl 4-(2-hydroxy-2-methylpropyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(2-hydroxy-2-methylpropyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO3/c1-13(2,3)18-12(16)15-8-6-11(7-9-15)10-14(4,5)17/h11,17H,6-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFOCNORIMHJLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358625-61-3 | |

| Record name | tert-butyl 4-(2-hydroxy-2-methylpropyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-hydroxy-2-methylpropyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with 2-hydroxy-2-methylpropyl chloride under suitable conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(2-hydroxy-2-methylpropyl)piperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of compounds related to tert-butyl 4-(2-hydroxy-2-methylpropyl)piperidine-1-carboxylate. For instance, derivatives have been shown to inhibit amyloid beta aggregation, which is crucial in Alzheimer's disease research. Specifically, a related compound demonstrated moderate protective effects in astrocytes against amyloid beta-induced toxicity by reducing TNF-α levels and free radicals .

Drug Development

This compound serves as a building block in the development of targeted therapies, particularly in the context of PROTAC (Proteolysis Targeting Chimeras) technology. By acting as a semi-flexible linker, it enhances the efficacy of bifunctional protein degraders aimed at specific protein targets within cancer cells .

Pharmacological Screening

Preliminary pharmacological screenings have indicated that derivatives of this compound exhibit significant activity against various biological targets, including acetylcholinesterase inhibitors which are vital for cognitive enhancement therapies .

Case Study 1: Neuroprotection Against Amyloid Beta

In vitro studies demonstrated that a derivative of this compound could significantly reduce cell death in astrocytes exposed to amyloid beta. The results indicated a reduction in inflammatory markers and oxidative stress, suggesting potential therapeutic benefits for neurodegenerative diseases .

Case Study 2: Targeted Protein Degradation

In a recent study focusing on PROTAC development, researchers incorporated this compound into their designs to improve the orientation and stability of protein-targeting agents. The findings showed enhanced degradation rates of target proteins compared to previous models without this linker .

Mechanism of Action

The mechanism by which tert-butyl 4-(2-hydroxy-2-methylpropyl)piperidine-1-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and synthetic characteristics:

Key Observations :

Analytical Characterization

- NMR and HRMS: Analogs such as 3b are rigorously characterized via $ ^1H $ NMR (e.g., δ 3.70–3.30 ppm for piperidine protons) and HRMS (e.g., [M+H]$^+$ calculated for C${17}$H${31}$NO$_2$: 282.2438, observed: 282.2432) . These methods are critical for confirming regiochemistry and purity.

- Purity Standards : Commercial analogs (e.g., 95% purity for the pyridinyl derivative) highlight the importance of chromatographic purification in industrial workflows .

Functional Group Compatibility

- Hydroxy Groups: The 2-hydroxy-2-methylpropyl moiety may introduce hydrogen-bonding interactions, contrasting with non-polar groups like 4-methylpentyl. This could affect solubility or crystallization behavior .

- Heterocyclic Moieties : Derivatives with pyridinyl or morpholine groups (e.g., 15 and the pyridinyl analog) expand utility in metal-catalyzed cross-coupling or coordination chemistry .

Research Implications and Limitations

- Synthetic Challenges : Steric bulk in 2-hydroxy-2-methylpropyl analogs may complicate further functionalization (e.g., amidation or alkylation) compared to less hindered derivatives .

- Data Gaps : Direct comparative studies on biological activity or thermodynamic stability are absent in the provided evidence, necessitating further investigation.

Biological Activity

Tert-butyl 4-(2-hydroxy-2-methylpropyl)piperidine-1-carboxylate (CAS No. 358625-61-3) is a compound of significant interest in medicinal chemistry and biological research due to its potential applications in enzyme inhibition and drug development. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H27NO3

- Molecular Weight : 257.37 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily involves its role as an enzyme inhibitor. The compound is believed to interact with specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. This mechanism is particularly relevant in the context of tuberculosis treatment, where enzyme inhibition can disrupt metabolic pathways essential for bacterial survival.

Biological Applications

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, including those involved in the biosynthesis of menaquinone (MK), which is crucial for the survival of Mycobacterium tuberculosis (Mtb) under hypoxic conditions. Inhibitors targeting MenA, a key enzyme in the MK biosynthetic pathway, have shown promise in enhancing drug potency against tuberculosis .

- Pharmaceutical Development : Its structural attributes make it a valuable precursor in the synthesis of novel pharmaceuticals. The compound's unique combination of functional groups allows for modifications that can lead to improved therapeutic profiles.

Table 1: Inhibition Potency of Related Compounds Against MenA

| Compound | IC50 (μM) | GIC50 (μM) |

|---|---|---|

| Compound 1 | 14 ± 3 | 8 ± 1 |

| Compound 15 | 25<x<50 | 13 ± 2 |

| Compound 16 | >50 | 28 ± 3 |

| Compound 17 | <25 | 6 ± 1 |

| Compound 18 | >50 | 31 ± 10 |

This table summarizes the inhibitory concentrations required to reduce the formation of demethylmenaquinone by 50% in a cell-free assay using Mtb membrane fractions. The data indicates that compounds structurally related to this compound exhibit varying degrees of potency against MenA, highlighting the potential for further optimization .

Study on Cytotoxicity and Neuroprotection

In a separate study focusing on neuroprotection, related piperidine derivatives were evaluated for their ability to protect astrocytes from amyloid-beta (Aβ) induced toxicity. The results demonstrated that certain derivatives could enhance cell viability significantly when co-administered with Aβ, suggesting potential applications in neurodegenerative diseases such as Alzheimer's .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 4-(2-hydroxy-2-methylpropyl)piperidine-1-carboxylate, and what intermediates are critical?

- Methodological Answer : A common approach involves reacting piperidine with tert-butyl chloroformate to form the tert-butyl-protected piperidine intermediate. Subsequent functionalization with 2-hydroxy-2-methylpropyl groups can be achieved via nucleophilic substitution or coupling reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC is recommended to confirm intermediate formation .

- Key Considerations : Ensure proper purification of intermediates using column chromatography or recrystallization to avoid side products.

Q. What analytical techniques are essential for characterizing this compound and verifying its purity?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural elucidation, while mass spectrometry (MS) confirms molecular weight. High-performance liquid chromatography (HPLC) or gas chromatography (GC) assesses purity (>95% is typical for research-grade material). Elemental analysis validates empirical composition .

- Data Interpretation : Compare spectral data with literature values for analogous piperidine derivatives to resolve ambiguities in peak assignments.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use NIOSH/CEN-certified respirators (e.g., P95 for particulates, OV/AG/P99 for organic vapors) and chemical-resistant gloves (nitrile or neoprene). Conduct reactions in fume hoods to mitigate inhalation risks. Store in sealed containers under inert gas (e.g., nitrogen) away from heat and light .

- Emergency Measures : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes and seek medical evaluation .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound and predict its reactivity?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Tools like ICReDD’s reaction path search algorithms integrate experimental data with computational predictions to identify optimal conditions (e.g., solvent choice, temperature) and reduce trial-and-error experimentation .

- Case Study : Computational screening of coupling reagents (e.g., DCC vs. EDCI) can predict yields for amide bond formations in related piperidine derivatives .

Q. How do structural modifications (e.g., substituent changes) impact the compound’s biological activity or stability?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing hydroxy groups with amino or thioether moieties). Evaluate stability via accelerated degradation tests (e.g., 40°C/75% RH for 1 month) and biological activity using receptor-binding assays or enzymatic inhibition screens .

- Data Contradictions : If conflicting toxicity data arise (e.g., acute vs. chronic effects), perform in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to resolve discrepancies .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, logP) for this compound?

- Methodological Answer : Validate experimental parameters (e.g., pH, temperature) across studies. For solubility, use shake-flask methods with HPLC quantification. For logP, compare octanol-water partitioning data with computational predictions (e.g., XLogP3) .

- Example : Discrepancies in melting points may arise from polymorphic forms; use differential scanning calorimetry (DSC) to identify crystalline phases .

Q. How can reaction yields be improved while minimizing byproducts in large-scale syntheses?

- Methodological Answer : Optimize stoichiometry (e.g., 1.2 equivalents of tert-butyl chloroformate) and use flow chemistry for better heat/mass transfer. Catalyst screening (e.g., DMAP for acylations) enhances efficiency. Purify via fractional distillation or preparative HPLC .

- Case Study : Scaling up coupling reactions requires inert conditions and real-time monitoring via inline FTIR to detect intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.